Product packaging for Licofelone metabolite M4(Cat. No.:CAS No. 1033702-62-3)

Licofelone metabolite M4

Cat. No.: B12782404
CAS No.: 1033702-62-3
M. Wt: 395.9 g/mol
InChI Key: OCECVTMNVSFNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licofelone metabolite M4 is a characterized metabolic product of Licofelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) that has been under investigation for the treatment of osteoarthritis . The parent compound, Licofelone, is recognized for its analgesic and anti-inflammatory properties, and research into its metabolic pathways is crucial for a comprehensive understanding of its pharmacokinetics and safety profile . As a key metabolite, Licofelone M4 (Chemical Formula: C 23 H 22 ClNO 3 , Average Molecular Weight: 395.879 g/mol) serves as an essential reference standard in pharmaceutical research and development . Researchers utilize this compound in metabolic stability assays, drug-drug interaction studies, and analytical method development to elucidate the biotransformation pathways of Licofelone . The study of this metabolite supports preclinical and clinical research efforts aimed at developing novel anti-inflammatory therapeutics with improved safety profiles. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, including human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22ClNO3 B12782404 Licofelone metabolite M4 CAS No. 1033702-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1033702-62-3

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1-(4-hydroxyphenyl)-6,6-dimethyl-5,7-dihydropyrrolizin-3-yl]acetic acid

InChI

InChI=1S/C23H22ClNO3/c1-23(2)12-19-22(15-5-9-17(26)10-6-15)21(14-3-7-16(24)8-4-14)18(11-20(27)28)25(19)13-23/h3-10,26H,11-13H2,1-2H3,(H,27,28)

InChI Key

OCECVTMNVSFNIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O)C

Origin of Product

United States

Biochemical Pathways of Licofelone Metabolite M4 Formation

Parent Compound Biotransformation Cascades Yielding Licofelone (B1675295) Metabolites

Licofelone undergoes extensive biotransformation, primarily through Phase I and Phase II metabolic reactions, leading to a variety of metabolites. The principal pathways involved in the metabolism of licofelone include oxidation and glucuronidation. Following oral administration, licofelone is metabolized into several products, which have been identified as M1, M2, M3, M4, and M5.

The initial biotransformation often involves the formation of a glucuronide conjugate of the parent drug, designated as M1 (Licofelone acyl glucuronide). This Phase II metabolite can then undergo further biotransformation. A pivotal step in the metabolic cascade is the hydroxylation of the parent compound or its glucuronide conjugate. For instance, the formation of metabolite M2 (Hydroxy-ML3000) occurs through the hydroxylation of the M1 glucuronide, highlighting a metabolic pathway where a Phase II reaction precedes a Phase I oxidative reaction. rroij.com

The metabolic fate of licofelone is influenced by the activity of cytochrome P450 (CYP) enzymes. In vitro studies have indicated that licofelone is a substrate for CYP2C9 and CYP2C8, which are key enzymes in its oxidative metabolism. The interaction with these enzymes can be influenced by co-administered drugs, potentially altering the metabolic profile of licofelone.

The various metabolites are formed through a network of parallel and sequential reactions. The table below summarizes the key identified metabolites of licofelone.

Metabolite IDChemical Name/DescriptionMetabolic Pathway
M1 Licofelone acyl glucuronideGlucuronidation (Phase II)
M2 Hydroxy-ML3000Hydroxylation (Phase I) of M1
M3 Not specified in detailOxidative Metabolism (Phase I)
M4 2-[6-(4-chlorophenyl)-7-(4-hydroxyphenyl)-2,2-dimethyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acidHydroxylation (Phase I)
M5 Not specified in detailOxidative Metabolism (Phase I)

Specificity of Hydroxylation in Licofelone Metabolism Leading to M4

The formation of Licofelone metabolite M4 is a result of a specific Phase I hydroxylation reaction. The chemical name of M4, 2-[6-(4-chlorophenyl)-7-(4-hydroxyphenyl)-2,2-dimethyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid, reveals that a hydroxyl group (-OH) has been introduced onto the phenyl ring at position 7 of the licofelone molecule.

This hydroxylation is a targeted modification of the parent compound, catalyzed by cytochrome P450 enzymes. While the specific P450 isoenzymes responsible for the formation of M4 have not been definitively identified in the available literature, the established role of CYP2C9 and CYP2C8 in licofelone metabolism suggests their potential involvement.

The specificity of this hydroxylation is notable when compared to the formation of other hydroxylated metabolites like M2. The existence of multiple hydroxylated metabolites indicates that the CYP enzymes can attack different positions on the licofelone molecule, although the precise factors governing this site-specificity are not fully elucidated. The formation of M4 was initially observed in in vitro microsomal tests. rroij.com

Position of Metabolite M4 within the Licofelone Metabolic Network

Metabolite M4 is an oxidative metabolite that is part of a complex network of biotransformation pathways for licofelone. Based on its structure, M4 is a direct product of Phase I metabolism of the parent compound. It can be hypothesized that the formation of M4 occurs in parallel to the glucuronidation pathway that produces M1.

The metabolic network of licofelone can be conceptualized as a series of interconnected reactions. The parent drug can either be directly conjugated to form M1 or undergo oxidation to form hydroxylated metabolites such as M4. Subsequently, these Phase I metabolites could potentially undergo Phase II conjugation reactions, although this has not been explicitly detailed for M4 in the available research.

The following table outlines a proposed model for the position of M4 within the licofelone metabolic network, based on the available data.

PrecursorMetabolic ReactionEnzyme FamilyProduct
Licofelone GlucuronidationUGTsM1
M1 HydroxylationCytochrome P450M2
Licofelone HydroxylationCytochrome P450 (e.g., CYP2C9, CYP2C8)M4

UGTs: UDP-glucuronosyltransferases

This model suggests that M4 is a primary metabolite of licofelone, formed through a direct oxidative pathway. Its detection in microsomal studies underscores its role as a product of hepatic metabolism. rroij.com

Enzymatic Mechanisms Underlying Licofelone Metabolite M4 Generation

Cytochrome P450 Enzyme Involvement in Licofelone (B1675295) Metabolite M4 Biogenesis

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of a vast array of foreign compounds (xenobiotics), including many pharmaceutical drugs. researchgate.netdrugbank.com These enzymes catalyze Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble and easier to excrete. researchgate.netdrugbank.com

The metabolism of licofelone into its various metabolites is a key example of CYP enzyme activity. The formation of Licofelone metabolite M4 specifically occurs through an oxidative metabolic pathway. This biogenesis is attributed to the action of the cytochrome P450 system, which modifies the parent licofelone molecule to produce the M4 structure.

Role of CYP2C8 in the Oxidative Metabolism Leading to this compound Formation

Within the large family of CYP enzymes, specific isoforms are responsible for metabolizing particular drugs. Research has identified Cytochrome P450 2C8 (CYP2C8) as the key enzyme responsible for the generation of this compound. This isoform is a significant contributor to drug disposition, accounting for about 7% of the total CYP content in the human liver and is known to metabolize a diverse range of medications.

The involvement of CYP2C8 in the formation of M4 has been demonstrated in studies investigating the drug's metabolic pathways. Evidence points to M4 as a "CYP2C8-mediated metabolite," indicating the indispensable role of this specific enzyme in its formation. Further reinforcing this connection, the licofelone acyl glucuronide, a major metabolite of the parent drug, has been identified as a relevant inhibitor of CYP2C8, highlighting the intricate relationship between licofelone's metabolic route and this particular enzyme.

Table 1: Key Cytochrome P450 Enzymes in Drug Metabolism

Enzyme Function in Drug Metabolism Relevance to Licofelone
CYP Superfamily Major enzymes for Phase I oxidative metabolism of drugs and xenobiotics. drugbank.com Responsible for the overall metabolism of licofelone into its various metabolites.
CYP2C8 Oxidative metabolism of numerous clinically used drugs, including antidiabetics and NSAIDs. Specifically mediates the formation of this compound.
CYP2C9 One of the most abundant CYP enzymes in the liver, metabolizing over 100 therapeutic drugs. Involved in the overall metabolism of the parent compound, licofelone.
CYP2J2 Involved in the metabolism of various endogenous and exogenous compounds. Implicated in the metabolism of the parent compound, licofelone.

In Vitro Microsomal Studies for Enzyme-Specific this compound Formation

To pinpoint the specific enzymes responsible for a drug's metabolism, researchers utilize in vitro studies with human liver microsomes. Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYP isoforms. These studies are a standard and effective method for characterizing metabolic pathways and identifying potential drug-drug interactions.

In the context of licofelone, in vitro experiments using human liver microsomes would be the standard approach to confirm that CYP2C8 is the primary enzyme responsible for generating metabolite M4. Such studies, often called "reaction phenotyping," typically involve incubating the parent drug (licofelone) with a panel of microsomes that express specific, individual human CYP enzymes. By observing which preparation successfully produces metabolite M4, researchers can definitively identify the responsible enzyme. While the specific data from such studies on M4 are proprietary or detailed within specific new drug applications, the reference to M4 as a CYP2C8-mediated metabolite strongly suggests that this type of in vitro microsomal analysis was performed.

Advanced Analytical Methodologies for Licofelone Metabolite M4 Characterization

Methodologies for Qualitative Identification of Licofelone (B1675295) Metabolite M4 in Biological Systems

The qualitative identification of drug metabolites like Licofelone metabolite M4 in biological systems is the initial step in understanding the metabolic fate of the parent compound. This process involves the use of sophisticated analytical techniques that can detect and structurally elucidate novel chemical entities within a complex biological milieu.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become the principal technique for the identification of drug metabolites. nih.gov The separation power of HPLC allows for the isolation of metabolites from endogenous components in the biological matrix prior to their introduction into the mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification. alwsci.com In a typical workflow, a biological sample, after appropriate preparation, is injected into an LC system. As the separated components elute from the chromatography column, they are ionized and introduced into the mass spectrometer. A full scan MS analysis provides the molecular weight of the potential metabolites. To gain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the ion corresponding to the molecular weight of a putative metabolite is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the site of metabolic modification on the parent drug, Licofelone.

High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a metabolite, which significantly aids in its identification.

The general strategy for identifying metabolites of a drug like Licofelone involves comparing the full scan mass spectra of samples from dosed subjects with those from control (pre-dose) subjects. New peaks appearing in the post-dose samples are potential metabolites. The mass difference between the parent drug and the potential metabolite can suggest the type of metabolic transformation (e.g., hydroxylation, glucuronidation). Subsequent MS/MS analysis of these potential metabolite ions provides the structural information needed for confirmation.

Quantitative Analysis Techniques for this compound in Biological Matrices

Once this compound has been identified, the next critical step is its quantification in various biological matrices. Quantitative analysis provides essential data for pharmacokinetic modeling, helping to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode: For quantitative purposes, LC-MS/MS is typically operated in the multiple reaction monitoring (MRM) mode. This targeted approach offers high selectivity and sensitivity for quantifying specific analytes in complex mixtures. In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole of a triple quadrupole mass spectrometer. This ion is then fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. The combination of a specific precursor ion and a specific product ion provides a high degree of specificity for the analyte of interest.

The development of a robust quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. uab.edu Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: An appropriate HPLC or ultra-high-performance liquid chromatography (UHPLC) method is developed to achieve good separation of the analyte from other matrix components and to ensure a short analysis time.

Mass Spectrometric Detection: The mass spectrometer parameters, including the ionization source conditions and the MRM transitions, are optimized to maximize the signal intensity for this compound and its internal standard.

Method Validation: The analytical method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

The following table provides a hypothetical example of the parameters for a quantitative LC-MS/MS method for this compound.

ParameterCondition
Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientOptimized for separation
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]+ or [M-H]- of this compound
Product Ion (m/z)Characteristic fragment ion of this compound
Internal StandardStable isotope-labeled this compound or a structural analog

Challenges in this compound Identification and Quantification

Despite the advanced analytical technologies available, the identification and quantification of drug metabolites like this compound are not without challenges.

Low Concentrations: Metabolites are often present at very low concentrations in biological fluids, sometimes orders of magnitude lower than the parent drug. uab.edu This necessitates highly sensitive analytical methods to detect and accurately quantify them.

Matrix Effects: The complex nature of biological matrices can lead to matrix effects, where endogenous components interfere with the ionization of the analyte in the mass spectrometer. uab.edu This can result in either suppression or enhancement of the analyte signal, leading to inaccurate quantification. Careful sample preparation and the use of an appropriate internal standard are crucial to mitigate matrix effects.

Isomeric Metabolites: Drugs can be metabolized at different positions on the molecule, resulting in isomeric metabolites that have the same molecular weight. These isomers can be difficult to separate chromatographically and may produce similar fragmentation patterns in the mass spectrometer, making their individual identification and quantification challenging.

Reactive Metabolites: Some metabolites can be chemically reactive and unstable, making their analysis difficult. They may degrade during sample collection, storage, or analysis, leading to an underestimation of their true concentration.

Availability of Reference Standards: The definitive identification and accurate quantification of a metabolite require a pure reference standard. However, the chemical synthesis of metabolite standards can be a complex, time-consuming, and expensive process. In the absence of a reference standard, the identification is considered tentative, and the quantification is semi-quantitative at best.

The following table summarizes the key challenges and potential mitigation strategies in the analysis of this compound.

ChallengeDescriptionMitigation Strategy
Low AbundanceMetabolite M4 may be present at picogram or nanogram per milliliter levels in biological samples.Use of highly sensitive mass spectrometers, optimization of sample preparation to concentrate the analyte.
Matrix InterferenceEndogenous compounds in plasma, urine, or tissue can suppress or enhance the MS signal of M4.Effective sample cleanup (e.g., SPE), use of a stable isotope-labeled internal standard, chromatographic separation optimization.
Structural IsomersOther Licofelone metabolites may have the same mass as M4 but different structures.High-resolution chromatography to separate isomers, detailed MS/MS fragmentation analysis.
Analyte InstabilityMetabolite M4 could be prone to degradation during sample handling and analysis.Optimization of sample collection and storage conditions, rapid sample processing.
Lack of StandardsA certified reference standard for this compound may not be commercially available.In-house synthesis of the standard, use of structural analogs for semi-quantification, tentative identification based on HRMS and MS/MS data.

Investigation of Potential Biological Activities of Licofelone Metabolite M4

Rationale for Evaluating Metabolite Pharmacological Contributions

Licofelone (B1675295) is an anti-inflammatory agent that functions as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. jyoungpharm.orgwikipedia.org One of its metabolites, formed through hydroxylation, is known as M4. taylorandfrancis.com To fully comprehend the complete mechanism of action of Licofelone, it is essential to determine if this metabolite contributes to the parent drug's anti-inflammatory activity.

In Vitro Assessment of Enzymatic Modulatory Effects of Licofelone Metabolite M4

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the production of prostaglandins (B1171923) from arachidonic acid. nih.govmetwarebio.com The parent compound, Licofelone, is a known inhibitor of these enzymes. nih.govnih.gov However, in vitro studies have revealed that this compound demonstrates significantly less inhibitory activity on COX enzymes when compared to Licofelone.

The enzyme 5-lipoxygenase (5-LOX) is another key player in inflammation, responsible for converting arachidonic acid into leukotrienes. nih.govcreative-proteomics.com Licofelone's therapeutic effect stems from its ability to inhibit both COX and 5-LOX pathways. wikipedia.orgnih.gov Investigations into the activity of its M4 metabolite have shown that, similar to its effect on COX, this compound is a weak inhibitor of the 5-LOX enzyme. nih.gov Its potency is considerably lower than that of the parent Licofelone compound. nih.gov

The eicosanoid pathway is a complex network involving various lipid mediators, such as prostaglandins and leukotrienes, which are critical in regulating inflammation. creative-proteomics.com This pathway involves multiple enzymes beyond COX and 5-LOX, including other lipoxygenases and cytochrome P450 enzymes. metwarebio.com While the primary focus of Licofelone research has been on its dual inhibition of COX and 5-LOX, the potential interactions of its metabolites, like M4, with other components of the eicosanoid pathway have not been extensively studied. Further research is needed to determine if this compound has any significant effects on other branches of this complex inflammatory network.

Preclinical In Vitro Cellular Pathway Interrogation with this compound

Inhibitory Activity of Licofelone and Metabolite M4

Comparison of the in vitro inhibitory concentrations (IC50) of Licofelone and its metabolite M4 on key inflammatory enzymes.

CompoundTarget EnzymeIC50 (µM)
LicofeloneCyclooxygenase (COX)0.21
Licofelone5-Lipoxygenase (5-LOX)0.18
This compound5-Lipoxygenase (5-LOX)>10

Evaluation of Cell Signaling Pathway Perturbations by this compound

Comprehensive studies detailing the specific perturbations of cellular signaling pathways by this compound are not extensively available in the current scientific literature. The primary mechanism of action for the parent compound, Licofelone, involves the inhibition of COX and 5-LOX enzymes, which in turn affects the arachidonic acid cascade, reducing the production of prostaglandins and leukotrienes. nih.gov These eicosanoids are crucial signaling molecules in inflammatory pathways.

While it is known that this compound is a hydroxylated metabolite formed in human liver microsomes through the action of several cytochrome P450 enzymes (CYP2J2, 3A4, 2C8, 2C19, and 2D6), the extent to which it retains the inhibitory activity of the parent compound on key signaling enzymes like COX and 5-LOX has not been thoroughly characterized in publicly accessible research. taylorandfrancis.com Therefore, a detailed analysis of its downstream effects on signaling cascades such as NF-κB, MAPK, or others central to inflammation and cellular homeostasis cannot be definitively provided at this time. Further research is required to elucidate the specific interactions of this compound with cellular signaling components.

Ex Vivo Analysis of Tissue-Specific Responses to this compound

There is a notable lack of published research specifically investigating the tissue-specific responses to this compound in an ex vivo setting. Ex vivo studies, which utilize living tissue in an artificial environment outside the organism, are crucial for understanding the direct effects of a compound on specific organs or tissue types.

For the parent drug, Licofelone, such studies would be instrumental in confirming its anti-inflammatory effects in tissues like synovial membranes from joints affected by osteoarthritis. nih.gov However, similar dedicated analyses for the M4 metabolite have not been reported. Research has confirmed the presence of M4 in plasma samples from subjects treated with high doses of Licofelone, but its specific activities within different tissues remain uninvestigated. jyoungpharm.orgrroij.com Without dedicated ex vivo experiments, it is not possible to detail the tissue-specific pharmacology, efficacy, or potential cellular changes induced by this particular metabolite.

Comparative Metabolism and Disposition of Licofelone Metabolite M4

Species-Specific Metabolic Profiles of Licofelone (B1675295) and its Metabolites, including M4

The biotransformation of licofelone demonstrates marked differences between humans and standard preclinical animal models, including mice, rats, dogs, and monkeys. jyoungpharm.orgresearchgate.net A primary example of this divergence is the metabolic disposition of licofelone metabolite M2, a major metabolite in humans that is found only in negligible concentrations in animal species, even after chronic administration. jyoungpharm.orgresearchgate.net This fundamental difference underscores that the metabolic pathways of licofelone are not conserved across species.

Metabolite M4 is another hydroxylated metabolite of licofelone, identified through in vitro studies. jyoungpharm.orgresearchgate.net In human liver microsomes, the formation of M4 is a complex process involving multiple cytochrome P450 (CYP) enzymes. taylorandfrancis.com This multi-enzyme involvement suggests a broad but potentially low-affinity pathway for the hydroxylation of the parent compound.

The specific human CYP isoforms responsible for the generation of M4 have been identified, highlighting the complexity of its formation. taylorandfrancis.com

Interactive Table: Human Cytochrome P450 Enzymes Involved in the Formation of Licofelone Metabolite M4

Enzyme Role in M4 Formation
CYP2J2 Contributor
CYP3A4 Contributor
CYP2C8 Contributor
CYP2C19 Contributor
CYP2D6 Contributor

Data sourced from in vitro studies with human liver microsomes. taylorandfrancis.com

The metabolic profile of M4 in preclinical species has not been as extensively detailed in published literature. However, significant interspecies differences in the expression levels and catalytic activities of the CYP enzymes listed above are well-documented. For instance, the relative abundance and substrate specificity of CYP3A4 and various CYP2C isoforms can vary substantially between humans, rats, and dogs. This inherent variability in metabolic machinery strongly suggests that the rate and extent of M4 formation would differ significantly across these species.

Implications of In Vitro Versus In Vivo Metabolic Discrepancies for this compound

A significant discrepancy exists between the in vitro and in vivo findings for this compound. The metabolite was initially identified in experiments using microsomal enzyme systems. jyoungpharm.orgresearchgate.net However, in human clinical studies, M4 was not detected in plasma samples following the administration of single or repeated therapeutic doses (e.g., 200 mg or 400 mg). jyoungpharm.orgresearchgate.net It was only observed at detectable concentrations in the plasma of subjects participating in dose-escalation studies to determine the maximum tolerated dose. jyoungpharm.org

This disparity has several important implications for drug development and the interpretation of metabolic data:

Dose-Dependent Metabolism: The appearance of M4 only at higher, supratherapeutic doses suggests that the metabolic pathways for licofelone may be dose-dependent. At therapeutic concentrations, licofelone is likely cleared efficiently through its primary metabolic routes. However, at higher concentrations, these primary pathways may become saturated. This saturation could lead to a metabolic shunt, forcing the drug to be processed through alternative, minor pathways, such as the multi-CYP-mediated hydroxylation that produces M4. taylorandfrancis.com

Predictive Value of In Vitro Systems: This case highlights that while in vitro systems like liver microsomes are invaluable for identifying potential metabolic pathways and the enzymes involved, they may not always accurately predict the quantitative in vivo relevance of a metabolite at therapeutic doses. In vitro assays can uncover a wide range of possible metabolites, but the in vivo physiological context, including enzyme kinetics and competition between pathways, ultimately determines which metabolites are formed in significant amounts.

Extrapolation Challenges: The discrepancy underscores the challenges in extrapolating metabolic data from preclinical species and in vitro systems to the human clinical scenario. The unique metabolic profile of licofelone in humans, particularly concerning the major metabolite M2, already established a poor correlation with animal models. jyoungpharm.org The specific case of M4 further illustrates that a metabolite appearing in an in vitro screen may be of little consequence at clinically relevant doses in humans. The human dose-escalation studies were therefore essential for contextualizing the role of M4, confirming it as a minor, high-dose metabolite rather than a pharmacologically relevant entity at therapeutic concentrations.

Future Directions and Emerging Research Avenues for Licofelone Metabolite M4

Structure-Activity Relationship Studies for Hydroxylated Licofelone (B1675295) Metabolites, including M4

A crucial area for future research is the elucidation of the structure-activity relationship (SAR) of hydroxylated licofelone metabolites, with a particular focus on M4. The introduction of a hydroxyl group to the parent licofelone molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. jyoungpharm.org Systematic SAR studies would be instrumental in understanding how this structural modification impacts the compound's biological activity.

Key research questions in this area would involve comparing the inhibitory potency of M4 against COX and 5-LOX enzymes relative to the parent drug, licofelone. nih.govclinicaltrialsarena.com Investigating whether M4 retains the balanced dual inhibitory profile of licofelone or exhibits a preferential inhibition of one enzyme over the other would be a critical first step. Furthermore, determining the in vitro anti-inflammatory and analgesic properties of M4 in relevant cell-based assays and animal models would provide valuable insights into its potential efficacy. nih.gov

Integration of Omics Technologies in Metabolite Research of Licofelone Metabolite M4

The application of "omics" technologies, including metabolomics, proteomics, and genomics, represents a powerful and unbiased approach to comprehensively understand the biological effects of this compound. To date, there is a notable absence of published research employing these high-throughput techniques to investigate this specific metabolite.

Metabolomics studies could be designed to map the metabolic fingerprint of cells or tissues exposed to M4. This would help in identifying the metabolic pathways modulated by the metabolite and could reveal unexpected off-target effects or novel mechanisms of action. Comparing the metabolomic profiles induced by licofelone and M4 would further delineate their distinct biological activities.

Proteomics would enable the large-scale analysis of protein expression changes in response to M4 treatment. This could identify specific protein targets of M4, providing a deeper understanding of its molecular mechanism. For instance, proteomics could reveal if M4, like its parent compound, influences the expression of proteins involved in inflammation and apoptosis. rroij.com

Genomics and transcriptomics approaches could be utilized to study how M4 affects gene expression. This could uncover genetic signatures associated with the response to M4 and identify potential biomarkers for its efficacy or toxicity. The integration of these multi-omics datasets would provide a systems-level understanding of the pharmacological profile of this compound, paving the way for more targeted therapeutic applications.

Exploration of Novel Therapeutic Relevance for this compound

While the therapeutic potential of licofelone has been explored in conditions such as osteoarthritis and neurodegenerative diseases, the specific therapeutic relevance of its M4 metabolite is an uncharted area of research. nih.govijbcp.com Future investigations should aim to determine if M4 possesses unique therapeutic properties that are distinct from or superior to its parent compound.

Given the established neuroprotective effects of licofelone, a primary area of investigation for M4 would be in the context of neurological disorders. nih.gov Studies could explore the ability of M4 to cross the blood-brain barrier and exert anti-inflammatory and neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, or ischemic stroke.

Furthermore, the potential anti-cancer properties of M4 warrant investigation. The parent compound, licofelone, has been shown to induce apoptosis in colon cancer cells. nih.gov It would be of significant interest to determine if M4 shares these pro-apoptotic effects and to explore its efficacy in various cancer cell lines. The exploration of M4's activity in other inflammatory conditions, such as inflammatory bowel disease or rheumatoid arthritis, could also unveil novel therapeutic opportunities. A thorough preclinical evaluation of the pharmacological and toxicological profile of this compound is a critical prerequisite for any future clinical development.

Q & A

Q. What are the primary metabolic pathways modulated by Licofelone metabolite M4, and how can researchers validate these interactions experimentally?

M4, a key metabolite of Licofelone, primarily inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. Validation requires dual-enzyme inhibition assays (e.g., IC50 measurements via fluorometric or colorimetric methods) and downstream lipid mediator profiling using LC-MS/MS. In vivo confirmation involves tissue-specific COX/LOX activity measurements in disease models (e.g., colorectal cancer or osteoarthritis) .

Q. What analytical techniques are recommended for quantifying M4 in biological matrices, considering potential matrix interference?

High-resolution mass spectrometry (HRMS) coupled with LC or GC is optimal. To address matrix effects, use isotope-labeled internal standards (e.g., deuterated M4) and perform pre-analytical sample cleanup via solid-phase extraction. Validate methods using spike-recovery experiments across physiological pH and lipid ranges .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess M4's tissue-specific pharmacokinetics while controlling for inter-individual variability?

Employ crossover designs with stratified randomization based on metabolic phenotypes (e.g., CYP450 activity). Use serial biopsies or microdialysis for tissue sampling, paired with population pharmacokinetic modeling to account for covariates like age, sex, and BMI. Reference clinical trial frameworks from osteoarthritis studies for dosing intervals and biomarker selection .

Q. What strategies resolve contradictory findings between in vitro COX/LOX inhibition assays and in vivo anti-tumor efficacy studies of M4?

Conduct comparative dose-response analyses using physiologically relevant 3D cell cultures (e.g., spheroids with stromal components) and validate with pathway enrichment studies (e.g., RNA-seq of CD44v6/COX/LOX axis targets). Address discrepancies by analyzing tumor microenvironment factors (e.g., hypoxia) that alter M4 bioavailability .

Q. What computational approaches are suitable for modeling M4's allosteric effects on p53-MDM2/MDMX interactions, and how should binding assays be optimized?

Molecular dynamics simulations with force fields like AMBER or CHARMM can predict conformational changes in p53. Validate using fluorescence polarization assays with purified p53/MDMX complexes and competitive binding studies using RITA (a known p53 activator) as a reference compound .

Methodological Challenges

Q. How can researchers integrate metabolomic data from multiple analytical platforms when studying M4's downstream effects?

Apply data merging workflows that align peaks via retention time indexing and m/z calibration. Use platforms like MetFamily for annotation consistency and multivariate analysis (e.g., OPLS-DA) to identify platform-independent metabolic signatures. Include batch correction for inter-platform variability .

Q. What criteria determine optimal dosing regimens for M4 in combination therapies targeting cancer stem cells?

Use synergistic dose matrices (e.g., Chou-Talalay method) with apoptosis and sphere-formation assays. Prioritize doses showing ≥50% reduction in ALDH+ cells without off-target cytotoxicity. Reference preclinical studies combining Licofelone with DFMO for dose-adjustment frameworks .

Quality Control & Validation

Q. What quality control parameters are essential when preparing M4 stability samples under physiological conditions?

Monitor degradation via forced-stability studies (pH 1.2–7.4, 37°C) with UPLC-PDA quantification. Include controls for oxidation (e.g., N2-purged vials) and enzymatic hydrolysis (e.g., esterase inhibitors). Report recovery rates using incurred sample reanalysis protocols .

Q. How do researchers differentiate between M4's direct enzymatic inhibition and secondary epigenetic effects in mechanistic studies?

Employ CRISPR-Cas9 knockout models of COX-2/5-LOX and miRNA profiling (e.g., miR-21/miR-34a). Use chromatin immunoprecipitation (ChIP) to assess histone modifications near inflammatory genes. Compare results with selective COX/LOX inhibitors to isolate epigenetic contributions .

Translational Research

Q. What preclinical evidence supports M4's dual COX/LOX inhibition as a biomarker for clinical trial stratification?

Data from spontaneous intestinal tumor models show 67–100% tumor inhibition correlating with prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) suppression. Validate in patient-derived xenografts using multiplex immunohistochemistry for COX-2/5-LOX expression and serum metabolomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.